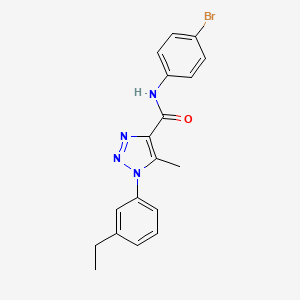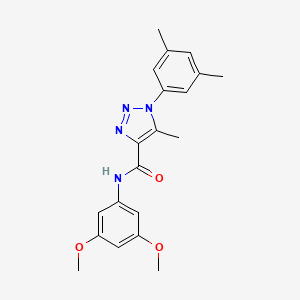
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, or 4-BEP-5-MTCA, is a heterocyclic compound with a wide range of applications in scientific research. 4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-BEP-5-MTCA has been studied for its potential use in drug design. In particular, its ability to interact with other molecules in biochemical and physiological processes has been explored. 4-BEP-5-MTCA has been shown to bind to proteins, such as G-protein-coupled receptors and enzymes, and to modulate their activity. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
4-BEP-5-MTCA has been shown to interact with proteins and other molecules in biochemical and physiological processes. It has been proposed that 4-BEP-5-MTCA binds to proteins, such as G-protein-coupled receptors and enzymes, and modulates their activity. Additionally, 4-BEP-5-MTCA has been shown to interact with DNA and RNA, and to modulate the expression of genes.
Biochemical and Physiological Effects
4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes. Its ability to interact with proteins, such as G-protein-coupled receptors and enzymes, has been explored. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
4-BEP-5-MTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated using column chromatography. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. 4-BEP-5-MTCA is a relatively new compound and its exact mechanism of action is still being studied. Additionally, it has not been extensively tested in vivo, so its effects on humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for 4-BEP-5-MTCA. First, further research should be conducted to better understand its mechanism of action. Second, additional studies should be conducted to evaluate its potential use in cancer therapy. Third, further studies should be conducted to evaluate its potential use in drug design. Fourth, additional studies should be conducted to evaluate its potential use as an anti-inflammatory agent. Fifth, further studies should be conducted to evaluate its potential use as an anti-bacterial agent. Sixth, additional studies should be conducted to evaluate its potential use as an anti-viral agent. Finally, further studies should be conducted to evaluate its potential use as an antioxidant.
Synthesemethoden
4-BEP-5-MTCA can be synthesized in a three-step process. First, 4-bromophenyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is reacted with 3-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired compound. Second, the reaction mixture is heated to reflux and stirred for 24 hours. Third, the reaction mixture is cooled and the product is isolated using column chromatography.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLABCXGGKEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)
![2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517921.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)





![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)